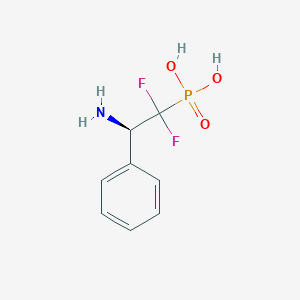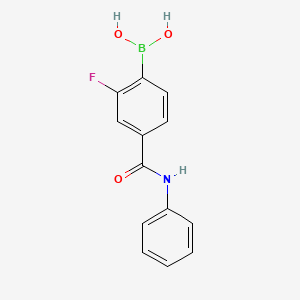
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an allyl group, a dimethylamino group, and a trifluoromethyl group attached to a phenethylamine backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The phenethylamine backbone is first alkylated with an allyl halide in the presence of a base such as potassium carbonate.
Dimethylation: The resulting intermediate is then subjected to dimethylation using formaldehyde and formic acid or a similar methylating agent.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or dimethylamino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenethylamines or allyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylallylamine: Shares the dimethylamino and allyl groups but lacks the trifluoromethyl group.
N,N-Dimethylphenethylamine: Similar phenethylamine backbone but without the allyl and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the trifluoromethyl group but lacks the allyl and dimethylamino groups.
Uniqueness
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is unique due to the presence of all three functional groups (allyl, dimethylamino, and trifluoromethyl) on the phenethylamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
74051-02-8 |
|---|---|
Molekularformel |
C14H18F3N |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-enyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C14H18F3N/c1-4-8-18(3)11(2)9-12-6-5-7-13(10-12)14(15,16)17/h4-7,10-11H,1,8-9H2,2-3H3 |
InChI-Schlüssel |
COAOAYHTVVBTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)







